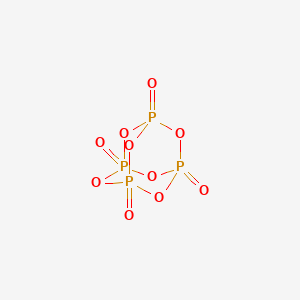

Tetraphosphorus decaoxide

Cat. No. B091053

Key on ui cas rn:

16752-60-6

M. Wt: 283.89 g/mol

InChI Key: DLYUQMMRRRQYAE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04528021

Procedure details

Phosphate rock analyzing 68% bone phosphate of lime (tricalcium phosphate) was comminuted to a fineness such that 90% passed a 100-mesh screen. It was delivered to a pre-reactor having dimensions of 3'×6' at a rate of 200 lbs per ton of product using a weigh belt. Simultaneously water at a rate of 76 lb/ton and phosphoric acid (51.4% P2O5) at a rate of 266 lb/ton were also delivered to the prereactor. The phosphoric acid feed was selected to provide a total P2O5 :CaO ratio of 2.16 by weight (equivalent to a mole ratio of 0.85). The amount of water was selected to dilute the phosphoric acid to 40.0%. Anti-foam agent 0.08 lb/ton (Defoamer 2617-M made by Southern Sizing Corporation was used; it is described as an anionic fatty emulsion), was also delivered to the pre-reactor. The mixture was heated with agitation to a temperature of 175°-210° F. by steam injection. Silicon tetrafluoride and carbon dioxide vapors released by the reactants were vented to a scrubber. The rate of feed of ingredients to the pre-reactor and the size of the digester were selected to provide a retention time of 90 minutes for a production rate of 20 tons/hour.

Name

Phosphate rock

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

lime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-][P:7]([O-:10])([O-:9])=[O:8].[O-][P:12]([O-:15])([O-])=[O:13].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[P:22]([O-])([O-])([O-])=[O:23].P(=O)(O)(O)O>O>[O:3]=[P:2]12[O:5][P:7]3([O:10][P:12]([O:15][P:22]([O:9]3)([O:4]1)=[O:23])(=[O:13])[O:1]2)=[O:8] |f:0.1.2.3.4.5.6.7.8|

|

Inputs

Step One

|

Name

|

Phosphate rock

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

[Compound]

|

Name

|

lime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was delivered to a pre-reactor

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |